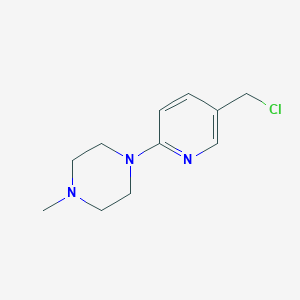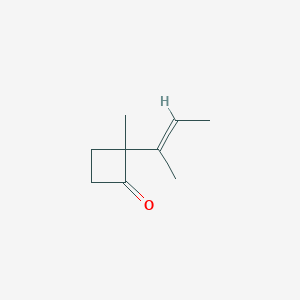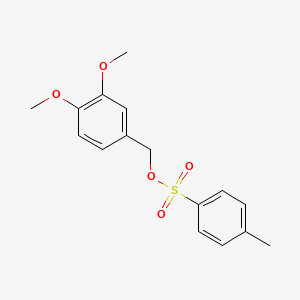
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C16H18O5S and a molecular weight of 322.4 g/mol . This compound is known for its unique chemical structure, which includes a 3,4-dimethoxybenzyl group and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate typically involves the reaction of 3,4-dimethoxybenzyl alcohol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and advanced purification techniques.
化学反応の分析
Types of Reactions
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include substituted benzyl derivatives.
Oxidation: Products include aldehydes, carboxylic acids, and quinones.
Reduction: Products include benzyl alcohols and other reduced forms.
科学的研究の応用
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is used in various scientific research fields:
Biology: The compound is used in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3,4-Dimethoxybenzyl 4-methylbenzenesulfonate involves its ability to act as a protecting group for thiol moieties, increasing the solubility and stability of precursors in chemical reactions . The compound is cleaved off during monolayer formation, especially at elevated temperatures and in the presence of protons (trifluoroacetic acid). This property is utilized in the formation of high-quality self-assembled monolayers.
類似化合物との比較
Similar Compounds
3,4-Dimethoxybenzyl chloride: Similar in structure but lacks the sulfonate group.
4-Methylbenzenesulfonyl chloride: Contains the sulfonate group but lacks the 3,4-dimethoxybenzyl group.
3,4-Dimethoxybenzyl alcohol: Contains the 3,4-dimethoxybenzyl group but lacks the sulfonate group.
Uniqueness
3,4-Dimethoxybenzyl 4-methylbenzenesulfonate is unique due to its combination of the 3,4-dimethoxybenzyl group and the 4-methylbenzenesulfonate group, which imparts specific chemical properties and reactivity. This combination makes it particularly useful in the formation of self-assembled monolayers and other specialized applications in chemistry and materials science.
特性
分子式 |
C16H18O5S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
(3,4-dimethoxyphenyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H18O5S/c1-12-4-7-14(8-5-12)22(17,18)21-11-13-6-9-15(19-2)16(10-13)20-3/h4-10H,11H2,1-3H3 |
InChIキー |
AGMDNSSGIHDDSJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
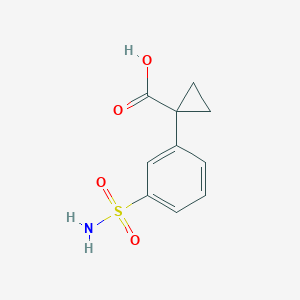
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)
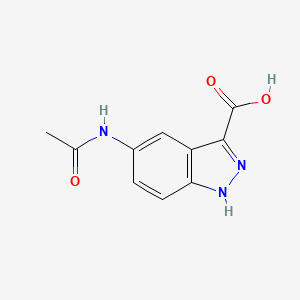

![3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B13016439.png)



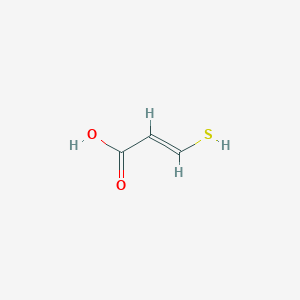
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
